α-Ergocryptine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

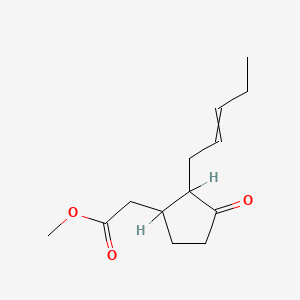

α-Ergocryptine-d3 is a labelled analogue of Ergocryptine . It is an ergopeptine and one of the ergoline alkaloids . It is isolated from ergot or fermentation broth and it serves as a starting material for the production of bromocriptine .

Synthesis Analysis

The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid . The chemical epigenetic modifiers were screened to promote ergot alkaloid production of the Cp-1 strain. The histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) was found to significantly enhance the alkaloid productivity of the strain .Molecular Structure Analysis

Ergot alkaloids are indole derivatives produced by a wide range of fungi, being considered medically important because of their significant effect on the central nervous system of mammals, due to their structural similarity to neurotransmitters . They are nitrogen-containing natural products belonging to indole alkaloids .Chemical Reactions Analysis

Ergot alkaloids are secondary metabolites produced by a wide range of fungi of the families Clavicipitaceae (e.g., Claviceps) and Trichocomaceae (including Aspergillus and Penicillium), which parasitize the seed heads of living plants at the time of flowering .Physical And Chemical Properties Analysis

The molecular formula of α-Ergocryptine-d3 is C32H41N5O5 and its molar mass is 575.710 g·mol−1 .Safety And Hazards

α-Ergocryptine-d3 is harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for α-Ergocryptine-d3 involves the modification of ergot alkaloids to produce the deuterated compound. The starting material for this synthesis is ergocryptine, which is a naturally occurring ergot alkaloid. The synthesis route involves several steps, including hydrogenation, deprotection, and deuteration.", "Starting Materials": [ "Ergocryptine" ], "Reaction": [ "Step 1: Hydrogenation of Ergocryptine to produce dihydroergocryptine", "Step 2: Deprotection of dihydroergocryptine to produce dihydroergocryptine free base", "Step 3: Deuteration of dihydroergocryptine free base using deuterated reagents to produce α-Ergocryptine-d3" ] } | |

CAS番号 |

1794783-50-8 |

製品名 |

α-Ergocryptine-d3 |

分子式 |

C₃₂H₃₈D₃N₅O₅ |

分子量 |

578.72 |

同義語 |

(5’α)-12’-Hydroxy-2’-(1-methylethyl)-5’-(2-methylpropyl)ergotaman-3’,6’,18-trione-d3; _x000B_Ergocryptine-d3; Ergokryptine-d3; NSC 169479-d3; NSC 407319-d3; α-Ergocryptine-d3; α-Ergokryptine-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)